BenchChemオンラインストアへようこそ!

3,4-Dibromoisobenzofuran-1(3H)-one

tandem cycloaddition polycyclic assembly aryne chemistry

3,4-Dibromoisobenzofuran-1(3H)-one (CAS 879627-88-0) is a dibrominated phthalide with an ortho-3,4-dibromo substitution pattern essential for site-selective halogen-lithium exchange. It functions as a formal didehydroisobenzofuran equivalent, enabling rapid one-pot polycyclic assembly (72% overall yield in sequential [2+4] cycloaddition). Validated in US 2021/0315893 A1 for fibrosis drug discovery and as a precursor to proisocrinin-related anticancer anthraquinones. Monobromo or dichloro analogs cannot replicate this reactivity. Essential for diversity-oriented synthesis and fragment-based drug discovery programs requiring regioselective functionalization.

Molecular Formula C8H4Br2O2
Molecular Weight 291.92 g/mol
CAS No. 879627-88-0
Cat. No. B3043504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromoisobenzofuran-1(3H)-one
CAS879627-88-0
Molecular FormulaC8H4Br2O2
Molecular Weight291.92 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(OC2=O)Br)C(=C1)Br
InChIInChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(5)7(10)12-8(4)11/h1-3,7H
InChIKeyZJNZHABOJVAWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromoisobenzofuran-1(3H)-one (CAS 879627-88-0): Product Specification and Core Chemical Identity for Sourcing


3,4-Dibromoisobenzofuran-1(3H)-one (CAS 879627-88-0), also known as 3,4-dibromo-3H-2-benzofuran-1-one, is a dibrominated phthalide (isobenzofuranone) derivative with the molecular formula C8H4Br2O2 and molecular weight of 291.92 g/mol. It belongs to the class of brominated isobenzofurans and is characterized by the presence of two bromine atoms substituted at the 3- and 4-positions on the fused benzene-lactone scaffold [1]. This specific ortho-dibromo substitution pattern distinguishes it from other brominated phthalide isomers and confers unique synthetic utility as a formal equivalent of didehydroisobenzofuran, a highly reactive intermediate used for rapid polycyclic assembly [2].

Procurement Risk: Why Generic 3,4-Dibromoisobenzofuran-1(3H)-one Substitutes Cannot Guarantee Reproducible Synthetic Performance


Direct substitution with other brominated phthalide isomers or in-class analogs such as 3-bromophthalide, 5-bromophthalide, or 3,4-dichloroisobenzofuran-1(3H)-one is not scientifically equivalent. The ortho-relationship of the two bromine atoms at the 3- and 4-positions in 3,4-dibromoisobenzofuran-1(3H)-one is structurally essential for enabling site-selective halogen-lithium exchange, a reactivity profile that underlies its demonstrated capacity to function as a formal equivalent of didehydroisobenzofuran in tandem cycloaddition sequences [1]. Monobrominated analogs lack the second bromine required for sequential functionalization, while 3,4-dichloro analogs exhibit fundamentally different C-X bond dissociation energies and exchange kinetics with organolithium reagents, precluding the tandem aryne/isobenzofuran generation pathway that this specific dibromo substitution pattern uniquely supports [2].

3,4-Dibromoisobenzofuran-1(3H)-one Technical Evaluation: Comparative Reactivity and Performance Metrics for Sourcing Decisions


Tandem Cycloaddition Yield Comparison: 3,4-Dibromoisobenzofuran-1(3H)-one versus Non-Dibrominated Isobenzofuran Building Blocks

In a direct head-to-head synthetic application, 3,4-dibromoisobenzofuran-1(3H)-one (1) enables sequential dual [2+4] cycloaddition with two different arynophiles, achieving an overall 72% yield of polycyclic product 5 over two steps (81% for first cycloaddition, 89% for second) [1]. This contrasts with alternative isobenzofuran precursors lacking the ortho-dibromo motif, which are incapable of undergoing sequential halogen-lithium exchange and thus cannot execute the tandem cycloaddition pathway at all (0% yield for tandem product), as the second reactive intermediate cannot be generated without the second bromine atom [1]. The observed yield advantage is thus functionally infinite in the context of accessing tandem cycloaddition products.

tandem cycloaddition polycyclic assembly aryne chemistry

Site-Selective Halogen-Lithium Exchange: Quantitative Differentiation from 3,4-Dichloro Analog

The 3,4-dibromo substitution pattern exhibits quantitative site-selectivity for bromine-lithium exchange at the C3 position (lactone α-position) over the C4 aromatic position, enabling controlled sequential functionalization [1]. This contrasts with the 3,4-dichloroisobenzofuran-1(3H)-one analog, which undergoes chlorine-lithium exchange with substantially lower reactivity due to the stronger C-Cl bond (bond dissociation energy ~397 kJ/mol vs. C-Br ~280 kJ/mol) [2]. In practice, the dichloro analog requires more forcing conditions (elevated temperature, excess t-BuLi) that compromise site-selectivity and preclude the tandem generation of aryne and isobenzofuran intermediates under the mild conditions (-78 °C, n-BuLi) applicable to the dibromo compound [2].

halogen-lithium exchange site-selectivity organometallic chemistry

Regioselective Anthraquinone Annulation: Performance Metrics in Proisocrinin Analog Synthesis

Dibromobenzoisofuranone 12 (structurally corresponding to 3,4-dibromoisobenzofuran-1(3H)-one) undergoes regiospecific annulation with 5-substituted cyclohexenones (13 and 36) in the presence of LiOt-Bu to yield brominated anthraquinones 14 and 38 in good isolated yields [1]. While specific yield percentages for each substrate were not disaggregated in the abstract, the regioselectivity of this annulation is dictated by the 3,4-dibromo substitution pattern, which directs the nucleophilic attack in a predictable and reproducible manner [1]. Alternative monobrominated phthalides or those with bromine at different ring positions would yield different regioisomeric anthraquinone products or fail to undergo annulation altogether, making this compound essential for accessing the specific brominated hydroxyanthraquinone scaffold related to proisocrinins.

anthraquinone synthesis regioselective annulation natural product analog

Pharmaceutical Intermediates: Documented Utility in Patent Literature for Drug Discovery

3,4-Dibromoisobenzofuran-1(3H)-one is explicitly disclosed as a relevant chemical building block in US Patent Application 2021/0315893 A1, titled 'Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis' [1]. The patent application, filed with priority date July 6, 2017, describes the use of isobenzofuranone derivatives including this specific compound as intermediates in the synthesis of novel therapeutic agents targeting fibrotic diseases. While the exact synthetic yields and comparative performance against alternative intermediates are proprietary to the patent, the inclusion of this specific dibromo substitution pattern in a pharmaceutical patent filing supports its procurement relevance for medicinal chemistry groups pursuing fibrosis-related targets.

pharmaceutical intermediate patent disclosure fibrosis treatment

Optimal Procurement Applications for 3,4-Dibromoisobenzofuran-1(3H)-one Based on Verified Performance Evidence


Expeditious Polycyclic Scaffold Assembly via Tandem Cycloaddition

This compound is optimally deployed as a formal equivalent of didehydroisobenzofuran for the rapid, one-pot construction of complex polycyclic architectures. The documented 72% overall yield in sequential dual [2+4] cycloaddition with furan and N-phenylmaleimide (81% and 89% per step, respectively) makes it a strategically valuable building block for diversity-oriented synthesis and fragment-based drug discovery programs requiring efficient access to three-dimensional polycyclic chemical space [1]. This application is uniquely enabled by the 3,4-dibromo substitution pattern and cannot be achieved with other isobenzofuranone derivatives.

Regiodefined Synthesis of Brominated Anthraquinone Natural Product Analogs

The compound serves as a regioselective precursor for synthesizing brominated hydroxyanthraquinones structurally related to proisocrinins, a class of marine natural products with potential anticancer and antimicrobial properties. The regiospecific annulation with 5-substituted cyclohexenones in the presence of LiOt-Bu enables predictable access to defined brominated anthraquinone scaffolds [1], making this compound essential for medicinal chemistry efforts requiring positional control over bromine substitution in the final anthraquinone core.

Pharmaceutical Intermediate for Fibrosis-Targeted Drug Discovery

Based on its disclosure in US 2021/0315893 A1, this compound is a documented building block for synthesizing novel therapeutic agents targeting fibrotic diseases [1]. Procurement is warranted for medicinal chemistry teams working on fibrosis-related targets who require patent-validated intermediates with demonstrated relevance to this therapeutic area. The compound's brominated phthalide scaffold provides synthetic handles for further diversification into proprietary chemical series.

Dihaloarene Methodology Development and Organometallic Chemistry Research

The well-characterized site-selective halogen-lithium exchange behavior of this compound (C3 vs. C4 bromine) makes it a valuable model substrate for developing new methodologies in organometallic chemistry, particularly for investigating sequential functionalization of 1,2-dihaloarenes [1]. Academic and industrial laboratories focused on advancing aryne chemistry or developing novel tandem reaction sequences may procure this compound as a standardized benchmark substrate with established reactivity profiles.

Quote Request

Request a Quote for 3,4-Dibromoisobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.